molecular formula C7H8INO2S B6240447 (2-iodophenyl)methanesulfonamide CAS No. 452340-82-8

(2-iodophenyl)methanesulfonamide

Cat. No.: B6240447
CAS No.: 452340-82-8
M. Wt: 297.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-iodophenyl)methanesulfonamide is a chemical compound belonging to the family of sulfonamide derivatives. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its excellent physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-iodoaniline+methanesulfonyl chlorideThis compound+HCl\text{2-iodoaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-iodoaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing yield through process control.

Chemical Reactions Analysis

Types of Reactions

(2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki–Miyaura coupling.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield sulfonic acids or amines, respectively.

Scientific Research Applications

(2-iodophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s sulfonamide group is known for its biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-iodophenyl)methanesulfonamide involves its ability to undergo substitution reactions, particularly through the iodine atom. This allows it to form new carbon-carbon bonds, which is crucial in organic synthesis . The sulfonamide group can also interact with biological molecules, potentially inhibiting enzymes or other molecular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodophenyl)methanesulfonamide: A closely related compound with similar properties and applications.

    Methanesulfonamide Derivatives: Other derivatives of methanesulfonamide, such as those with different substituents on the phenyl ring, can exhibit varying degrees of reactivity and biological activity.

Uniqueness

(2-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it particularly valuable in synthetic chemistry for forming complex molecules through coupling reactions .

Properties

CAS No.

452340-82-8

Molecular Formula

C7H8INO2S

Molecular Weight

297.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.